molecular formula C10H14 B086881 p-Propyltoluene CAS No. 1074-55-1

p-Propyltoluene

Cat. No. B086881
CAS RN: 1074-55-1
M. Wt: 134.22 g/mol
InChI Key: JXFVMNFKABWTHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Propyltoluene is an organic compound with the molecular formula C10H14. It is a clear, colorless liquid with an aromatic odor . The compound is less dense than water and insoluble in water . Its vapors are heavier than air .


Molecular Structure Analysis

The molecular structure of p-Propyltoluene consists of a benzene ring with a propyl (C3H7) group and a methyl (CH3) group attached to it . The average mass of the molecule is 134.218 Da .


Physical And Chemical Properties Analysis

p-Propyltoluene has a density of 0.9±0.1 g/cm³ . It has a boiling point of 184.2±10.0 °C at 760 mmHg . The vapor pressure of p-Propyltoluene is 1.0±0.2 mmHg at 25°C . The enthalpy of vaporization is 40.3±0.8 kJ/mol . The flash point is 56.3±7.1 °C . The index of refraction is 1.496 .

Scientific Research Applications

  • Catalysis in Alkylation of Toluene : Wichterlová and Čejka (1994) studied the mechanism of n-Propyltoluene formation in toluene alkylation with propanols over molecular sieves. They found that isopropyltoluenes form in the first step, followed by a bimolecular reaction with toluene molecules leading to n-Propyltoluenes. This isomerization reaction is influenced by the molecular sieve structure, demonstrating "structure-directed transition state selectivity" (Wichterlová & Čejka, 1994).

  • Factors Affecting Alkylation Selectivity : In another study by Čejka et al. (1994), they explored factors affecting iso-/n- and para-selectivity in the alkylation of toluene with isopropanol on molecular sieves. They identified that the zeolite structural type and the acidity of molecular sieves are crucial for the formation of n-Propyltoluenes (Čejka, Kapustin, & Wichterlová, 1994).

  • Zeolite Catalysis in Alkylation : Čejka et al. (2002) investigated the role of zeolite pore architecture on catalytic activity and selectivity in the gas-phase alkylation of toluene with propylene. Their results showed that despite the presence of 10-membered-ring pores in the structure of zeolite MCM-22, there was no enhanced selectivity to p-cymene or n-Propyltoluenes, which they attributed to most reactions occurring on acid sites at or near the external surface of the zeolite (Čejka, Krejčí, Žilková, Kotrla, Ernst, & Weber, 2002).

  • Spectroscopy of Nonrigid Aromatic Molecules : Breen et al. (1987) presented a study on the dispersed emission and time of flight mass spectra of molecular jet‐cooled propyltoluenes, including p-n-Propyltoluene. They observed multiple origins in the spectra, which were assigned to different conformations of the propyl group relative to the aromatic ring (Breen, Warren, Bernstein, & Seeman, 1987).

Safety and Hazards

p-Propyltoluene is highly flammable . It may be fatal if swallowed and enters airways . It can cause skin irritation and serious eye irritation . It may cause drowsiness or dizziness . It is suspected of damaging the unborn child and may cause damage to organs through prolonged or repeated exposure .

Mechanism of Action

Target of Action

p-Propyltoluene, also known as 1-Methyl-4-propylbenzene , is a chemical compound with the molecular formula

C10H14C_{10}H_{14}C10​H14​

. The primary targets of p-Propyltoluene are not well-documented in the literature. Further research is needed to identify the specific biological targets of this compound.

Biochemical Pathways

The specific biochemical pathways affected by p-Propyltoluene are currently unknown. Many organic compounds similar to p-propyltoluene are known to interact with various biochemical pathways, influencing processes such as signal transduction, enzyme activity, and cellular metabolism

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformations, and its eventual elimination from the body

properties

IUPAC Name

1-methyl-4-propylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14/c1-3-4-10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFVMNFKABWTHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061470
Record name p-Propyltoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-propylbenzene

CAS RN

1074-55-1
Record name 1-Methyl-4-propylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1074-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Propyltoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Propyltoluene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73973
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-methyl-4-propyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name p-Propyltoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-propyltoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.768
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-PROPYLTOLUENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37KHA4S4F0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
p-Propyltoluene
Reactant of Route 2
Reactant of Route 2
p-Propyltoluene
Reactant of Route 3
Reactant of Route 3
p-Propyltoluene
Reactant of Route 4
Reactant of Route 4
p-Propyltoluene
Reactant of Route 5
Reactant of Route 5
p-Propyltoluene
Reactant of Route 6
Reactant of Route 6
p-Propyltoluene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.